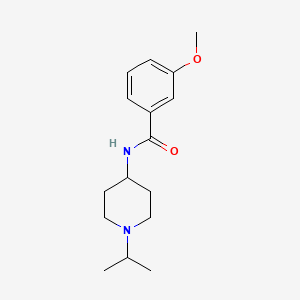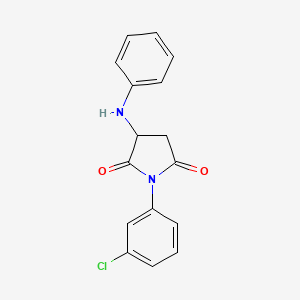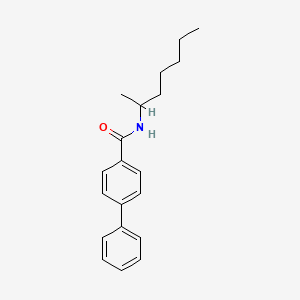![molecular formula C15H17N3O5 B4986537 N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide, commonly known as MNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. MNA is a derivative of acetanilide and is a yellow crystalline powder that is soluble in organic solvents.
Mechanism of Action
MNA exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB, MNA can reduce inflammation, promote apoptosis, and inhibit tumor growth.
Biochemical and Physiological Effects:
MNA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. MNA has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. In addition, MNA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the major advantages of MNA is its ability to inhibit the NF-κB signaling pathway, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of MNA is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on MNA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer, as MNA has been shown to inhibit tumor growth in several different types of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of MNA, as well as its potential applications in other areas of biological research.
Synthesis Methods
MNA can be synthesized by the reaction of 4-nitrobenzaldehyde and N-(4-morpholinyl)phthalimide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
MNA has been extensively studied for its potential applications in biological research. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. MNA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-11(19)16-14(15(20)17-6-8-23-9-7-17)10-12-2-4-13(5-3-12)18(21)22/h2-5,10H,6-9H2,1H3,(H,16,19)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSWYIRAUBFQAG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)


![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4986496.png)
![(3,4-dimethylphenyl){3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B4986502.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)


![N~2~-(2,3-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986560.png)
